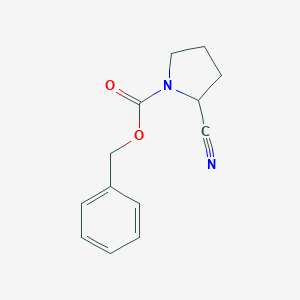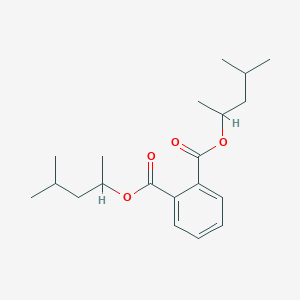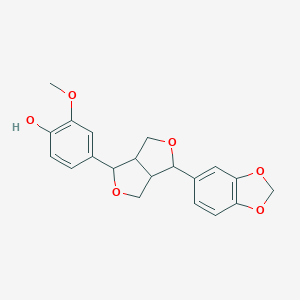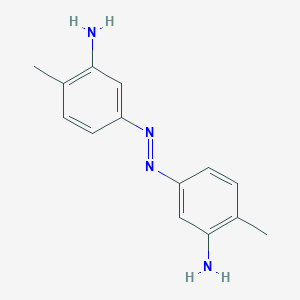
(3R,4R)-rel-3,4-Diphenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-rel-3,4-Diphenylpyrrolidine, also known as DPP, is a chiral pyrrolidine derivative that has been widely studied for its potential applications in various fields of science. DPP is a stereochemically pure compound that possesses a unique 3D structure, making it an attractive molecule for many research areas. In
Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
The pyrrolidine ring, which is a part of the “(3R,4R)-rel-3,4-Diphenylpyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Approaches
Several studies have focused on developing efficient synthesis methods for related compounds. For instance, Liu et al. (2008) described a convenient approach for synthesizing a similar compound, highlighting the avoidance of undesired isomers in the process.
Pharmaceutical Applications
The compound and its derivatives have been explored for their potential pharmaceutical applications. For instance, Hijji et al. (2021) developed a water-soluble Glucose amine Schiff base derivative through microwave-assisted synthesis, which may have implications in drug development.
Chemical Properties and Interactions
Studies have examined the chemical properties and interactions of similar compounds. For example, a study by Gelbrich et al. (2017) investigated the hydrogen-bonded structures and interaction energies in two forms of the SGLT-2 inhibitor sotagliflozin, revealing insights into the molecular conformations and intermolecular interactions.
Analytical Methods
Niguram and Kate (2019) reported on the structural characterization of degradation products of empagliflozin, a drug with a similar structure, using high-resolution mass spectrometry. This study contributes to understanding the stability and degradation pathways of such compounds.
Kinetic Resolution in Asymmetric Synthesis
Chiral substituted pyrrolidines are key elements in various biologically active molecules and are therefore valuable synthetic targets. One traditional method towards enantiomerically pure compounds is the application of kinetic resolution .
Eigenschaften
IUPAC Name |
(3R,4R)-3,4-diphenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJZQHVIDHUQU-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-rel-3,4-Diphenylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)



![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

